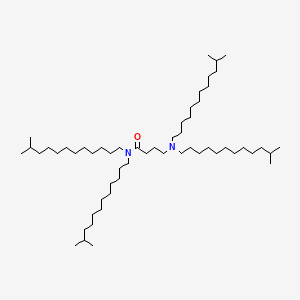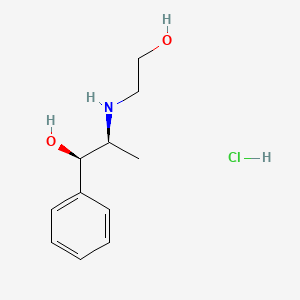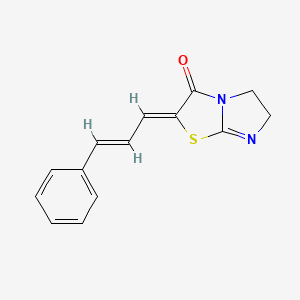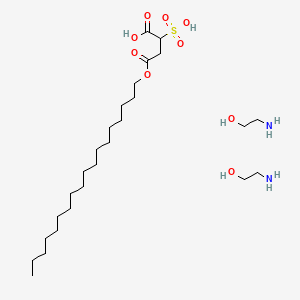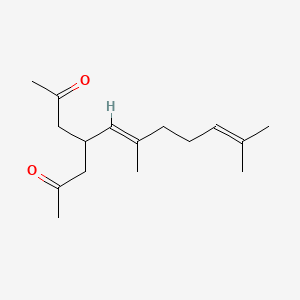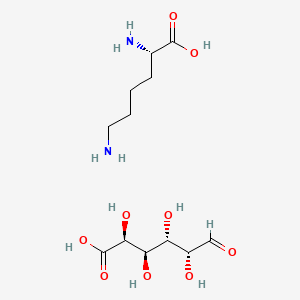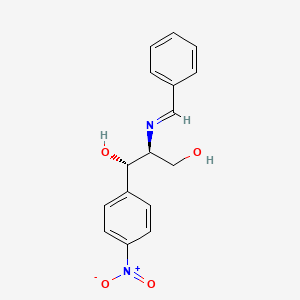![molecular formula C11H22ClNO2 B12685003 Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride CAS No. 93804-77-4](/img/structure/B12685003.png)
Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride is a quaternary ammonium compound with the molecular formula C11H22ClNO2. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride typically involves the reaction of diethylmethylamine with 2-[(1-oxoallyl)oxy]propyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated equipment to maintain consistency and efficiency. The process includes the purification of the final product to remove any impurities and ensure high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an active ingredient in certain pharmaceutical formulations.
Industry: Utilized in the production of dyes, inks, adhesives, and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors, modulate enzyme activity, and influence signal transduction pathways. These interactions result in various biological effects, depending on the context and concentration of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyldimethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride: Similar in structure but contains a benzyl group instead of a diethyl group.
Methacryloxyethyldimethylbenzyl ammonium chloride: Contains a methacryloxyethyl group and a benzyl group.
Uniqueness
Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diethyl group provides different steric and electronic effects compared to similar compounds, influencing its reactivity and interactions .
Eigenschaften
CAS-Nummer |
93804-77-4 |
|---|---|
Molekularformel |
C11H22ClNO2 |
Molekulargewicht |
235.75 g/mol |
IUPAC-Name |
diethyl-methyl-(2-prop-2-enoyloxypropyl)azanium;chloride |
InChI |
InChI=1S/C11H22NO2.ClH/c1-6-11(13)14-10(4)9-12(5,7-2)8-3;/h6,10H,1,7-9H2,2-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NNLKRJIEZYOPNY-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CC(C)OC(=O)C=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



